molecular formula C23H23ClN4OS B2743566 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359317-46-6

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2743566
CAS No.: 1359317-46-6
M. Wt: 438.97
InChI Key: DFRLDOAGROXOBH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold renowned for its versatility in drug discovery. Its structure features a 2-chlorophenylmethylsulfanyl group at position 5, an ethyl group at position 1, a methyl group at position 3, and a 2-phenylethyl substituent at position 4. These substituents influence its physicochemical properties and target interactions.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-3-28-21-20(16(2)26-28)25-23(30-15-18-11-7-8-12-19(18)24)27(22(21)29)14-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRLDOAGROXOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[4,3-d]pyrimidine ring system.

    Introduction of Substituents: The various substituents, such as the 2-chlorobenzylthio group, ethyl group, methyl group, and phenethyl group, are introduced through nucleophilic substitution, alkylation, and other relevant reactions.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or other suitable methods to obtain the desired product in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux, ambient temperature, or elevated temperatures.

Scientific Research Applications

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects.

    Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

A. PDE5 Inhibitors

  • Sildenafil Citrate: A prototypical PDE5 inhibitor with a 2-ethoxyphenyl and methylpropyl group.
  • Compound 24 () : Features a 2,5-dihydro-1H-pyrrol-1-ylsulfonyl group. The target compound’s 2-chlorophenylmethylsulfanyl substituent lacks the sulfonyl group, which may reduce hydrogen-bond acceptor capacity (PSA ~39.2 vs. ~65.5 Ų for sulfonyl-containing analogues) .

B. CB2 Receptor Ligands

  • Pyrazolo[5,1-b]pyrimidin-7-ones () : Replacement of triazolo with pyrazolo cores improved CB2 selectivity (Ki ratio >3100). The target compound’s 2-phenylethyl group may mimic the isoxazole substituent in compound 79, enhancing CB2 inverse agonism .

C. Adenosine Receptor Antagonists

  • 2-Phenylpyrazolo[4,3-d]pyrimidin-7-ones: The target compound’s 2-chlorophenylmethylsulfanyl group could sterically hinder adenosine receptor binding compared to simpler phenyl substituents, reducing affinity .
Physicochemical Properties
Property Target Compound Sildenafil Citrate Compound 17 ()
Molecular Weight (g/mol) ~470.0 (estimated) 666.7 413.9
logP ~5.3 (estimated) 3.3 5.27
Hydrogen Bond Acceptors 4 8 4
Polar Surface Area (Ų) ~39.2 ~85.0 39.2

The target compound’s lower PSA and higher logP suggest enhanced blood-brain barrier penetration compared to Sildenafil, making it suitable for CNS targets like CB2 .

Biological Activity

The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolo[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClN5OS
  • Molecular Weight : 373.88 g/mol

Antitumor Activity

Research indicates that pyrazolo[4,3-d]pyrimidines exhibit significant antitumor properties. A study demonstrated that related compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. The inhibition of DHFR leads to apoptosis in cancer cells by disrupting folate metabolism and DNA synthesis .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)Mechanism of Action
Methotrexate5.57DHFR Inhibition
Compound 7f0.43DHFR Inhibition and Apoptosis Induction
Compound of InterestTBDTBD

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar to methotrexate, it likely inhibits DHFR, leading to reduced nucleotide synthesis necessary for DNA replication.
  • Induction of Apoptosis : The compound may promote apoptosis through the activation of pro-apoptotic proteins (caspases) while downregulating anti-apoptotic proteins like Bcl-2 in breast cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[4,3-d]pyrimidines:

  • Antitumor Evaluation in MCF-7 Cells : A specific derivative was shown to arrest MCF-7 cells in the S-phase and induce apoptosis through Western blot analysis confirming the expression changes in apoptotic markers .
  • Comparative Analysis with Other Derivatives : The compound's activity was compared with other pyrazolo derivatives and found to have superior binding affinity and lower IC50 values against resistant cancer cell lines.

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